
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that features a unique combination of an ethoxyphenyl group and a thiophenylbenzyl group linked through a urea moiety
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 2-ethoxyaniline with 2-(thiophen-3-yl)benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial production methods may involve the use of flow reactors to ensure consistent quality and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The ethoxy and thiophenyl groups can participate in substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea includes a urea functional group linked to an ethoxyphenyl moiety and a thiophen-3-yl benzyl group. Its molecular formula is C18H20N2O2S, with a molecular weight of approximately 336.43 g/mol. The presence of thiophene and ethoxy groups contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiophene and urea structures exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound against various pathogens:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|---|
This compound | Escherichia coli | 32 µg/mL | Bactericidal |
Salmonella typhi | 16 µg/mL | Bactericidal | |
Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |
Bacillus subtilis | >128 µg/mL | No inhibition |
These results suggest that the compound could be developed as a potential therapeutic agent in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, this compound may also exhibit antifungal activity. Preliminary studies have shown effectiveness against common fungal strains:
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | 32 µg/mL |
Aspergillus niger | 64 µg/mL |
These findings highlight the potential for developing antifungal treatments based on this compound's structure.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies, indicating cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung Cancer) | 10 µM |
SK-MEL-2 (Skin Cancer) | 15 µM | |
SK-OV-3 (Ovarian Cancer) | 20 µM |
These results suggest that the compound has significant potential for further development as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy Study : A comparative study evaluated various urea derivatives against common pathogens, confirming broad-spectrum antibacterial activity.
- Cytotoxicity Assessment : Research focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines reported significant inhibition of cell proliferation, suggesting potential for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea can be compared with similar compounds such as:
1-(2-Methoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(2-Ethoxyphenyl)-3-(2-(furan-3-yl)benzyl)urea: Here, the thiophenyl group is replaced with a furan group, leading to different chemical and biological properties.
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and other therapeutic potentials based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to this compound. For instance, a related compound, 1-[3-(trifluoromethyl)benzyl]urea, demonstrated significant cytotoxicity against various cancer cell lines such as Jurkat, HeLa, and MCF-7. The IC50 value for Jurkat cells was reported at 4.64±0.08μM, indicating strong antiproliferative effects .
The mechanism by which these compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : The aforementioned study indicated that the compound effectively arrested cell cycle progression in the sub-G1 phase.
- Antiangiogenic Properties : In vivo assays showed significant inhibition of blood vessel formation in tumor tissues, a crucial factor in tumor growth and metastasis.
- Molecular Docking Studies : Computational studies revealed promising binding affinities to matrix metalloproteinases (MMP-2 and MMP-9), suggesting a multi-target approach in cancer therapy .
Other Biological Activities
In addition to anticancer properties, compounds related to this compound have exhibited various biological activities:
Antimicrobial Activity
Research has shown that thiourea derivatives possess notable antimicrobial properties. For example, certain thiourea-based compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69μM to 156.47μM, indicating a broad spectrum of activity against various pathogens .
Antioxidant Activity
Compounds derived from thiophenes have also been evaluated for their antioxidant capabilities. One study reported that newly synthesized tetrahydrobenzo[b]thiophene derivatives exhibited antioxidant potency comparable to ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Research Findings Summary
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
Case Studies
Several case studies have explored the efficacy of urea derivatives in clinical settings:
- Case Study 1 : A study involving a structurally similar urea derivative showed promising results in preclinical models of breast cancer, leading to further investigations into its pharmacokinetics and safety profile.
- Case Study 2 : Another investigation focused on the antimicrobial properties of thiourea derivatives, revealing effective treatments for resistant bacterial strains.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-24-19-10-6-5-9-18(19)22-20(23)21-13-15-7-3-4-8-17(15)16-11-12-25-14-16/h3-12,14H,2,13H2,1H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKTFHRNQDTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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